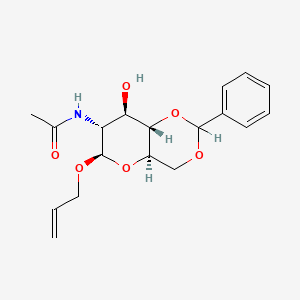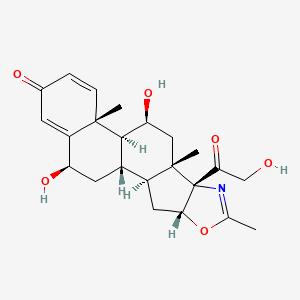
2-acétamido-4,6-O-benzylidène-2-désoxy-β-D-glucopyranoside d'allyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a versatile compound with significant applications in the biomedical industry. It is primarily used for synthesizing glycopeptides and glycoproteins, which are essential in various biological processes and therapeutic applications.
Applications De Recherche Scientifique
Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block for synthesizing complex carbohydrates.
Biology: For studying glycosylation processes.
Medicine: In the development of therapeutic glycopeptides and glycoproteins.
Industry: For producing high-purity glycosylated compounds used in pharmaceuticals.
Mécanisme D'action
Target of Action
It’s known to exhibit potent antimicrobial activity against pathogens includingStaphylococcus aureus and Candida albicans .
Mode of Action
It’s known to exhibit antimicrobial activity, suggesting it interacts with bacterial or fungal targets to inhibit their growth .
Biochemical Pathways
Given its antimicrobial activity, it likely interferes with essential metabolic pathways in bacteria and fungi .
Result of Action
Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside exhibits potent antimicrobial activity, indicating that it effectively inhibits the growth of certain bacteria and fungi . This compound also holds immense potential to combat the debilitating effects of life-threatening diseases like cancer, diabetes, and Alzheimer’s .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside typically involves the protection of hydroxyl groups, followed by glycosylation and deprotection steps. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoromethanesulfonic acid.
Industrial Production Methods
Industrial production of this compound can be scaled up using cGMP (current Good Manufacturing Practice) synthesis workshops. These workshops ensure high purity and quality of the compound, making it suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products Formed
The major products formed from these reactions include various glycosylated derivatives, which are useful in further synthetic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside: Used in carbohydrate chemistry and glycosylation studies.
Benzyl 2-acetamido-2-deoxy-4,6-O-benzylidene-α-D-galactopyranoside: Utilized in glycosylation research.
Uniqueness
Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is unique due to its specific structure, which allows it to be an effective glycosyl donor. This makes it particularly valuable in the synthesis of glycopeptides and glycoproteins, setting it apart from other similar compounds.
Propriétés
IUPAC Name |
N-(8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-3-9-22-18-14(19-11(2)20)15(21)16-13(24-18)10-23-17(25-16)12-7-5-4-6-8-12/h3-8,13-18,21H,1,9-10H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNDVHTWHYQMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B1140827.png)







